Auxin Polar Transport Inhibition Potency: 3-Phenylisoxazole vs. 5-Phenylisoxazole Isomeric Comparison
The potency of Benzeneacetic acid, 2-(3-phenyl-5-isoxazolyl)- (designated as the 5-isoxazole isomer in the primary literature) as an auxin polar transport (APT) inhibitor was assessed in bean stem segments. Its activity, expressed as the negative logarithm of the molar concentration achieving 50% inhibition (pI₅₀(APT)), was approximately 5.6. In comparison, its positional isomer, termed the 3-isoxazole (where the phenylacetic acid is attached at the 3-position of the isoxazole ring), exhibited a pI₅₀(APT) value of approximately 5.5 [1]. The higher pI₅₀ value for the target compound translates into a roughly 1.3-fold greater potency in inhibiting APT [1].
| Evidence Dimension | Inhibition of auxin polar transport (APT) in bean stem segments |
|---|---|
| Target Compound Data | pI₅₀(APT) ≈ 5.6 |
| Comparator Or Baseline | 2-(5-phenylisoxazol-3-yl)phenylacetic acid (3-isoxazole isomer, CAS 104907-59-7): pI₅₀(APT) ≈ 5.5 |
| Quantified Difference | ~1.3-fold greater potency (ΔpI₅₀ ≈ 0.1) |
| Conditions | Bean (Phaseolus vulgaris) stem segment assay; pI₅₀ values represent the negative logarithm of the molar concentration causing 50% inhibition of polar auxin transport [1]. |
Why This Matters
For researchers requiring an auxin transport inhibitor, this quantifiable potency difference and distinct isomeric identity are critical for ensuring the correct tool compound is selected for reproducible SAR or phenotypic screening campaigns.
- [1] Watanabe, K., Kamuro, Y., & Taniguchi, E. (1994). 2-Phenyl-5H-pyrazolo[5,1-a]isoquinolin-5-ones: Development of New Auxin Transport Inhibitors and Their Plant Growth Regulating Properties. Journal of Agricultural and Food Chemistry, 42(10), 2311–2316. (Table 1: pI₅₀ values for 3-isoxazole ≈ 5.5; 5-isoxazole ≈ 5.6). View Source
